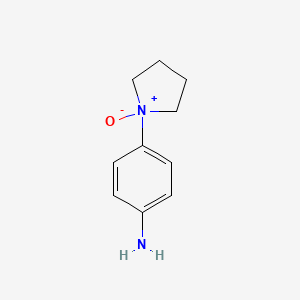![molecular formula C13H10N4O8 B14191506 4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol CAS No. 835594-70-2](/img/structure/B14191506.png)
4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol is an organic compound characterized by the presence of a benzene ring substituted with two hydroxyl groups and a trinitroanilino group. This compound is a derivative of benzene and is known for its unique chemical properties due to the presence of both hydroxyl and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol typically involves a multi-step process starting from benzene. The initial step often includes nitration of benzene to introduce nitro groups, followed by further functionalization to attach the trinitroanilino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Similar in structure but lacks the trinitroanilino group.
Hydroquinone (benzene-1,4-diol): Another dihydroxybenzene derivative but with hydroxyl groups in different positions.
Resorcinol (benzene-1,3-diol): Similar to hydroquinone but with hydroxyl groups in the meta position.
Uniqueness
4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol is unique due to the presence of both hydroxyl and trinitroanilino groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
835594-70-2 |
|---|---|
Molecular Formula |
C13H10N4O8 |
Molecular Weight |
350.24 g/mol |
IUPAC Name |
4-[(2,4,6-trinitroanilino)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H10N4O8/c18-11-2-1-7(3-12(11)19)6-14-13-9(16(22)23)4-8(15(20)21)5-10(13)17(24)25/h1-5,14,18-19H,6H2 |
InChI Key |
PZXHNUVICYHPMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)
![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)


![2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14191461.png)


![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)
![1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14191482.png)
![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)

![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
![N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline](/img/structure/B14191500.png)
